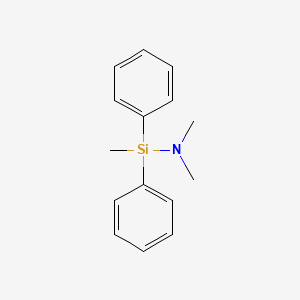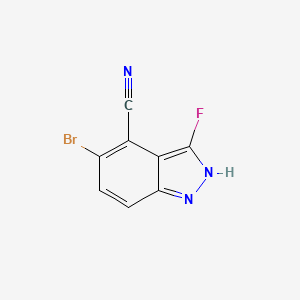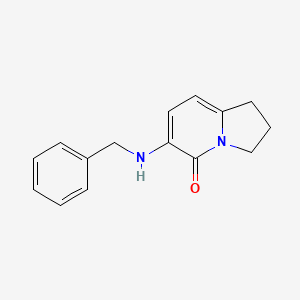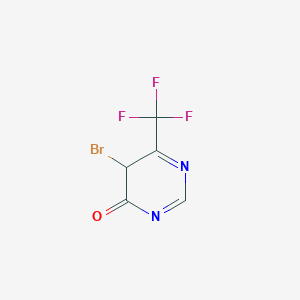
5-Bromo-6-(trifluoromethyl)pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one is a chemical compound with the molecular formula C5H2BrF3N2O It is a pyrimidine derivative, characterized by the presence of bromine and trifluoromethyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one typically involves the bromination of 6-(trifluoromethyl)pyrimidin-4(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in conjunction with bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyrimidine derivatives, while coupling reactions produce biaryl or alkyl-substituted pyrimidines.
Scientific Research Applications
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine: Similar structure but with an amine group instead of a ketone.
6-(Trifluoromethyl)pyrimidin-4(1H)-one: Lacks the bromine substituent.
5-Chloro-6-(trifluoromethyl)pyrimidin-4(1H)-one: Chlorine substituent instead of bromine.
Uniqueness
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H2BrF3N2O |
|---|---|
Molecular Weight |
242.98 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethyl)-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1-2H |
InChI Key |
TUVJHEPXDUPRRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(C(=N1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


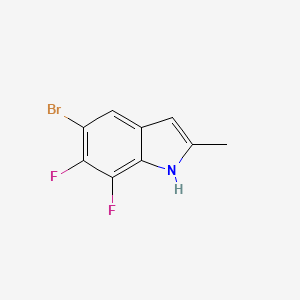

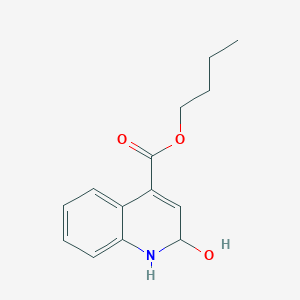

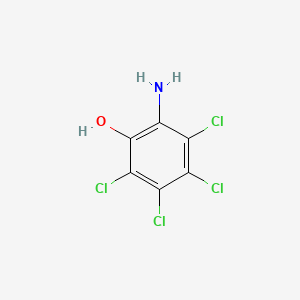

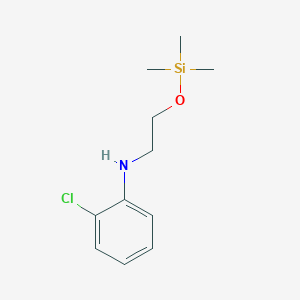


![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
